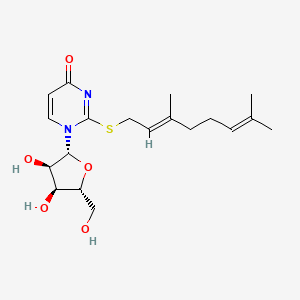
2-Geranylthiouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Geranylthiouridine is a naturally occurring modified nucleoside found in transfer ribonucleic acids (tRNAs) of certain bacteria such as Escherichia coli, Enterobacter aerogenes, Pseudomonas aeruginosa, and Salmonella Typhimurium . This compound features a geranyl group attached to the sulfur atom of 2-thiouridine, making it a unique hydrophobic modification in the otherwise hydrophilic RNA environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiouridine begins with the Vorbrüggen glycosylation of protected ribofuranose with silylated 2-thiouracil in the presence of Tin (IV) chloride . This is followed by the deprotection of benzoyl groups using base treatment .
Industrial Production Methods
Chemical Reactions Analysis
Geranylation of 2-Thiouridine (S2U → geS2U)
The tRNA 2-selenouridine synthase (SelU) catalyzes the transfer of a geranyl group from geranyl pyrophosphate (GePP) to the sulfur atom of S2U, forming a thioether bond. This reaction occurs via a two-step mechanism:
-
Substrate Binding : SelU binds the R5S2U-tRNA through its Walker A motif in the P-loop domain, facilitating GePP coordination .
-
Geranyl Transfer : The rhodanese domain's active site (-Cys-X-X-Cys-) mediates nucleophilic attack by the thiolate ion on GePP, yielding geS2U-tRNA .
Kinetic Parameters (determined via RP-HPLC and GraphPad Prism ):
| Substrate | KM (μM) | kcat (min⁻¹) |
|---|---|---|
| S2U-RNA | 8.2 ± 1.1 | 0.45 ± 0.03 |
Selenation of geS2U (geS2U → Se2U)
SelU further catalyzes the substitution of the geranyl group with selenium from selenophosphate (SePO₃³⁻), producing 2-selenouridine (Se2U) .
| Substrate | KM (μM) | kcat (min⁻¹) |
|---|---|---|
| geS2U-RNA | 2.1 ± 0.3 | 0.12 ± 0.01 |
Post-Synthetic Geranylation
-
S2U-RNA Synthesis : Automated solid-phase synthesis yields S2U-containing RNA.
-
Geranylation : Geranyl bromide and triethylamine in ethanol modify the 2-thio group post-synthetically.
Conditions :
-
Solvent : Ethanol
-
Reagents : Geranyl bromide (213 equiv.), triethylamine
Base Pairing and Thermodynamic Stability
The geranyl group enhances RNA duplex stability and specificity:
| RNA Duplex | Tm (°C) | ΔG (kcal/mol) |
|---|---|---|
| geS2U-G (Complement) | 68.4 ± 0.5 | -9.2 ± 0.3 |
| geS2U-A (Mismatch) | 54.1 ± 0.7 | -6.1 ± 0.2 |
Key Findings :
-
geS2U increases affinity for G over A in the anticodon-codon interaction .
-
Molecular dynamics simulations show the geranyl group stabilizes the RNA helix via hydrophobic interactions .
Functional Role in tRNA
-
Codon Recognition : geS2U in tRNAGlu improves recognition of GAG over GAA .
-
Error Prevention : Reduces frameshifting during translation by stabilizing codon-anticodon pairing .
Comparative Analysis of Pathways
| Pathway | Substrate | Product | Catalytic Efficiency (kcat/KM) |
|---|---|---|---|
| Geranylation (SelU) | S2U-RNA | geS2U-RNA | 0.055 μM⁻¹·min⁻¹ |
| Selenation (SelU) | geS2U-RNA | Se2U-RNA | 0.057 μM⁻¹·min⁻¹ |
Synthetic Challenges and Solutions
Scientific Research Applications
2-Geranylthiouridine has several scientific research applications:
Chemistry: Studying the structural and functional diversity of RNA modifications.
Biology: Understanding the role of RNA modifications in codon recognition and translation fidelity.
Medicine: Exploring potential therapeutic applications by targeting modified nucleosides in bacterial tRNAs.
Industry: Potential use in the development of RNA-targeted therapeutics and biotechnological applications.
Mechanism of Action
2-Geranylthiouridine exerts its effects by modifying the anticodon loop of tRNAs, thereby influencing codon recognition and reducing frameshifting errors during translation . The geranyl group enhances the hydrophobic interactions within the ribosome, stabilizing the codon-anticodon pairing and improving translation efficiency .
Comparison with Similar Compounds
Similar Compounds
2-Thiouridine: Lacks the geranyl group but shares the sulfur modification.
5-Methylaminomethyl-2-thiouridine: Another modified nucleoside with different functional groups.
5-Carboxymethylaminomethyl-2-thiouridine: Similar to 2-geranylthiouridine but with a carboxymethylaminomethyl group.
Uniqueness
This compound is unique due to its large hydrophobic geranyl group, which significantly impacts the structural and functional properties of tRNA . This modification is relatively rare and has specific roles in enhancing translation fidelity and efficiency in certain bacteria .
Properties
Molecular Formula |
C19H28N2O5S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]sulfanylpyrimidin-4-one |
InChI |
InChI=1S/C19H28N2O5S/c1-12(2)5-4-6-13(3)8-10-27-19-20-15(23)7-9-21(19)18-17(25)16(24)14(11-22)26-18/h5,7-9,14,16-18,22,24-25H,4,6,10-11H2,1-3H3/b13-8+/t14-,16-,17-,18-/m1/s1 |
InChI Key |
KFZLIRUEFHTLEW-ZGFVZBPKSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CSC1=NC(=O)C=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCSC1=NC(=O)C=CN1C2C(C(C(O2)CO)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















